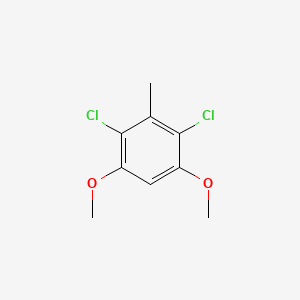

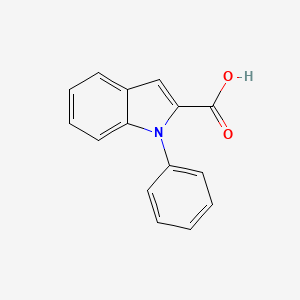

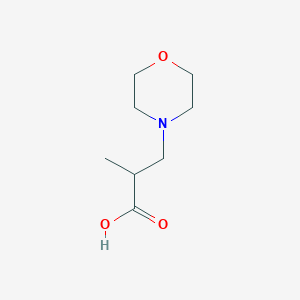

![molecular formula C6H9N3 B1348336 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 6882-74-2](/img/structure/B1348336.png)

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Overview

Description

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine is an organic polycyclic compound containing an imidazole ring fused to a pyridine ring. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted extensive biological investigations to assess their potential therapeutic significance .

Mechanism of Action

Biochemical Pathways

Glucagon antagonists inhibit the action of glucagon, reducing the production of glucose in the liver, while angiotensin II receptor antagonists block the vasoconstrictive effects of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Action Environment

The action, efficacy, and stability of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that might interact with the compound, and the temperature. For instance, it is recommended to store the compound at 0-8°C .

Biochemical Analysis

Biochemical Properties

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions. It has been reported to interact with enzymes such as Xa factor inhibitors and CDK inhibitors . These interactions are crucial for regulating various biochemical pathways, including those involved in cell cycle control and coagulation. The compound’s ability to inhibit these enzymes makes it a potential candidate for therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to impact the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes such as CDKs and Xa factor by binding to their active sites, preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular function, making the compound a valuable tool for studying molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C, protected from light) and can be used without further purification . Long-term exposure to the compound may lead to sustained inhibition of target enzymes, affecting cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to inhibit CDKs and Xa factor suggests its involvement in pathways related to cell cycle control and coagulation . These interactions can lead to changes in metabolic activity, making the compound a valuable tool for studying metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for optimizing its therapeutic applications.

Preparation Methods

The synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through various methods. Common synthetic routes include:

Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.

Wallach synthesis: This method involves the cyclization of o-phenylenediamine with glyoxal.

From dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.

From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.

Marckwald synthesis: This method involves the reaction of alpha halo-ketones with urea or thiourea.

Amino nitrile synthesis: This method involves the reaction of amino nitriles with aldehydes or ketones.

Chemical Reactions Analysis

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Cyclization: Cyclization reactions can be performed to form more complex polycyclic structures.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds in the imidazopyridine family, such as:

Imidazo[4,5-b]pyridine: Known for its use in the synthesis of drugs like zolpidem (a sleep aid) and alpidem (an anxiolytic).

Imidazo[1,5-a]pyridine: Used in the development of drugs like zolimidine (an anti-ulcer agent).

Imidazo[1,2-a]pyridine: Utilized in the synthesis of drugs like miroprofen (a non-steroidal anti-inflammatory drug).

The uniqueness of this compound lies in its specific structural configuration and its potential to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMVFILWXLQJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988529 | |

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6882-74-2 | |

| Record name | Spinaceamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

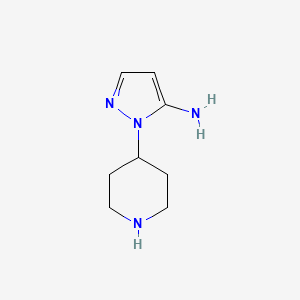

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

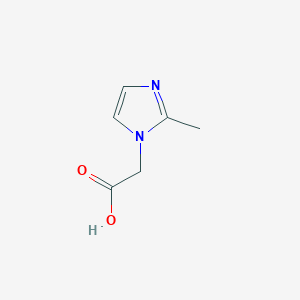

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

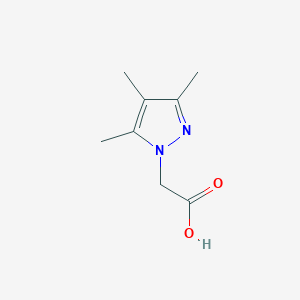

![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)